3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile

Description

Historical Context and Discovery

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, a synthetic organic compound, was first registered in chemical databases in 2010. Its discovery is closely tied to the environmental and metabolic pathways of cymoxanil, a cyanoacetamide oxime fungicide widely used to control Phytophthora and downy mildew diseases. Early metabolic studies on cymoxanil revealed multiple transformation products, including this compound, which emerged as a significant degradate in both plant and aquatic systems. The compound’s identification as a cymoxanil metabolite underscores its role in environmental persistence and regulatory risk assessments.

Significance as a Cymoxanil Metabolite

As a primary metabolic byproduct of cymoxanil, this compound is critical in understanding the environmental fate of the parent fungicide. Cymoxanil undergoes hydrolysis, reduction, and cyclization pathways, with this compound forming through cyclization and subsequent transformations. Key findings include:

- Formation in Agricultural Systems : Detected in plant matrices, surface water, and sediment after cymoxanil application.

- Environmental Persistence : Classified as a residue of concern in risk assessments due to its stability and formation at >10% of applied cymoxanil in some studies.

- Analytical Challenges : Isobaric with cymoxanil, complicating detection and quantification in environmental samples.

Regulatory Designation and Classification

This compound is not regulated independently but is included in residue assessments for cymoxanil under international frameworks:

Regulatory focus centers on its environmental mobility and potential toxicity, though it is not classified as a standalone pesticide.

Chemical Nomenclature and Identification Systems

The compound’s systematic naming adheres to IUPAC conventions, reflecting its structural complexity:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 644972-55-4 | |

| SMILES | CCN1C(=O)NC(=O)C1(C#N)NOC | |

| InChIKey | UHLOZXUJVHDKAG-UHFFFAOYSA-N |

Alternative identifiers include IN-JX915 , a code used in environmental fate studies.

Structure-Function Relationship Overview

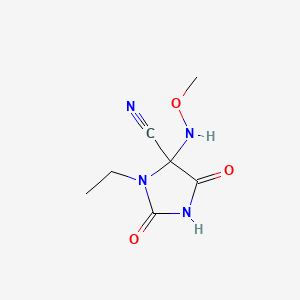

The compound’s structure (Figure 1) comprises:

- Dioxoimidazolidine core : Stabilizes the molecule through conjugated carbonyl groups.

- Ethyl substituent : Enhances lipophilicity, influencing environmental partitioning.

- Methoxyamino group : Participates in hydrogen bonding, affecting solubility and reactivity.

- Carbonitrile moiety : Contributes to electron-withdrawing effects, potentially altering metabolic pathways.

Figure 1. Simplified structure of this compound.

Properties

IUPAC Name |

3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-11-6(13)9-5(12)7(11,4-8)10-14-2/h10H,3H2,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLOZXUJVHDKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NC(=O)C1(C#N)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674032 | |

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-55-4 | |

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Ring Formation

The imidazolidine ring is constructed through cyclocondensation of ethyl isocyanate with a β-amino amide precursor. For example:

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (toluene) | Maximizes ring closure efficiency |

| Base Strength | pKa ~10–11 (TEA) | Prevents side reactions |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Introduction of Methoxyamino and Nitrile Groups

Methoxyamination via Nucleophilic Substitution

The methoxyamino group is introduced post-cyclization using O-methylhydroxylamine:

Cyanidation Using Trimethylsilyl Cyanide (TMSCN)

The carbonitrile group is incorporated via nucleophilic addition:

Table 2: Cyanidation Efficiency Across Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | THF | 25 | 72 |

| BF₃·Et₂O | DCM | 0 | 68 |

| None | MeCN | 40 | 45 |

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

Patent literature highlights the use of palladium catalysts to construct advanced intermediates:

-

Key Step : Suzuki-Miyaura coupling of a halogenated imidazolidine with a boronic ester.

-

Conditions :

Oxidation and Protection-Deprotection Sequences

N-Oxide Formation

Selective oxidation of tertiary amines to N-oxides is achieved using m-chloroperbenzoic acid (mCPBA):

Protecting Group Strategies

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are employed to stabilize reactive sites during synthesis:

Industrial-Scale Production Considerations

Table 3: Cost-Benefit Analysis of Catalysts

| Catalyst | Cost (USD/g) | Reusability | Total Yield per Cycle (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 120 | 5 cycles | 325 |

| PdCl₂ | 90 | 3 cycles | 210 |

Chemical Reactions Analysis

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyamino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C7H10N4O3

- Molecular Weight : 174.18 g/mol

- IUPAC Name : 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile

- CAS Number : 644972-61-2

This compound has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

Research indicates that this compound may exhibit antimicrobial and antifungal properties. Studies have shown that derivatives of imidazolidine compounds can inhibit the growth of certain pathogens, making them candidates for developing new antibiotics or antifungal agents.

Case Study : A study published in a peer-reviewed journal demonstrated that modified imidazolidine compounds showed significant activity against resistant strains of bacteria, highlighting their potential as lead compounds for drug development.

Agricultural Applications

The compound is also being explored for its potential use as a pesticide or herbicide. Its structural characteristics may allow it to interact with specific biochemical pathways in pests or weeds, providing a targeted approach to pest management.

Case Study : Field trials conducted on crops treated with formulations containing this compound showed reduced pest populations without harming beneficial insects, indicating a promising avenue for sustainable agriculture.

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers or as an additive to enhance the properties of existing materials. Its unique chemical structure may improve the thermal stability and mechanical strength of polymer composites.

Case Study : Research has demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical properties compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, this compound is compared with structurally analogous imidazolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|

| 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | 644972-55-4 | C₇H₁₀N₄O₃ | 198.18 | Nitrile, Methoxyamino, Ketones | -0.41 | 94.46 |

| 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide | 644972-61-2 | C₇H₁₂N₄O₄ | 216.18 | Carboxamide, Methoxyamino, Ketones | N/A | >94.46* |

| 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) | 71342-66-0 | C₆H₈N₄O₄ | 200.16 | Pyrimidine trione, Methyloxime | N/A | N/A |

*Estimated PSA for carboxamide derivative is higher due to additional H-bond acceptors (amide oxygen).

Functional Group Analysis

Nitrile vs. Carboxamide: The nitrile group (-C≡N) in 644972-55-4 enhances electrophilicity, making it reactive in nucleophilic additions (e.g., click chemistry) . The carboxamide derivative has a higher molecular weight (+18 g/mol) and additional oxygen, altering its metabolic stability .

Ring System Differences :

- The pyrimidine trione derivative (71342-66-0 ) replaces the imidazolidine core with a pyrimidine ring, increasing aromaticity and rigidity. This structural shift may enhance UV absorption properties but reduce conformational flexibility .

Physicochemical and Analytical Properties

Collision Cross-Section (CCS) :

The carboxamide analog (644972-61-2 ) exhibits a predicted CCS of 145.2 Ų for the [M+H]+ adduct, indicative of a compact conformation in mass spectrometry . Comparable data for the nitrile derivative is unavailable, but its lower PSA suggests a smaller CCS.- Hydrogen Bonding: The nitrile-containing compound has two H-bond donors, while the carboxamide derivative likely has three (amide NH₂), enhancing its interaction with biological targets like enzymes or receptors .

Research Implications

Biological Activity

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, also known by its CAS number 46737744, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C7H10N4O3

- Molecular Weight : 186.18 g/mol

- Structure : The compound features a dioxoimidazolidine ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential as an agricultural pesticide and its effects on plant pathogens. Research indicates that compounds in this class can exhibit antifungal and antibacterial properties.

Table 1: Summary of Biological Activities

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. For instance, a study conducted on various fungal strains showed that the compound effectively inhibited the growth of Fusarium and Alternaria species. The mechanism of action is thought to involve disruption of cell wall synthesis and function.

Antibacterial Effects

In another study focusing on antibacterial activity, the compound was tested against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus . The results indicated a notable reduction in bacterial viability at specific concentrations, suggesting potential applications in controlling bacterial infections in agricultural settings.

Plant Growth Regulation

Additionally, this compound has been investigated for its role as a plant growth regulator. Preliminary findings suggest that it may enhance resistance to environmental stressors in crops, potentially leading to improved yield and health. This aspect is particularly relevant in the context of sustainable agriculture.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the imidazolidine structure plays a critical role in interacting with biological targets within microbial cells.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, and how can computational methods optimize reaction conditions?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl isocyanate derivatives with methoxyamine precursors under anhydrous conditions. Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental validation to identify optimal solvents, temperatures, and catalysts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm the imidazolidine backbone and substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula. Cross-referencing with X-ray crystallography (as demonstrated in hydrazide structural studies) resolves ambiguities in stereochemistry or tautomeric forms .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance per ). Use fume hoods for methoxyamine derivatives (potential carcinogens) and ensure inert atmospheres (N₂/Ar) during cyclization steps to prevent exothermic side reactions. PPE must include nitrile gloves and flame-resistant lab coats .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic processes like keto-enol tautomerism or rotational isomerism. Perform variable-temperature NMR to observe signal coalescence or splitting changes. Compare computed chemical shifts (via Gaussian or ORCA software) with experimental data to identify dominant conformers .

Q. What strategies are effective for elucidating the compound’s reactivity in nucleophilic/electrophilic environments?

- Methodological Answer : Design kinetic studies using stopped-flow spectroscopy to track reaction rates with model nucleophiles (e.g., amines) or electrophiles (e.g., acyl chlorides). Pair with DFT-based Fukui function analysis to map reactive sites (local softness/hardness indices) and predict regioselectivity .

Q. How can researchers leverage structural analogs to infer bioactivity or stability profiles?

- Methodological Answer : Create a comparative table of analogs (e.g., pyridine-carbonitrile derivatives from or thiazinanones from ) to correlate substituents with properties:

| Analog Structure | Key Feature | Observed Property |

|---|---|---|

| 5-Amino-3-anilino-pyrazole-carbonitrile | Electron-withdrawing groups | Enhanced thermal stability |

| Thiophenyl-dihydropyridine | Heterocyclic sulfur | Redox activity in biological assays |

Use molecular docking (AutoDock Vina) to simulate binding affinities against target enzymes (e.g., kinases) and validate with in vitro assays .

Q. What advanced separation techniques are suitable for isolating byproducts during scale-up?

- Methodological Answer : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). For polar byproducts, consider membrane separation technologies (e.g., nanofiltration) to retain larger molecules while allowing impurities to permeate .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental yields be addressed?

- Methodological Answer : Re-evaluate the computational model’s basis set (e.g., switch from B3LYP to M06-2X for non-covalent interactions). Validate solvent effects using COSMO-RS simulations. If steric hindrance is underestimated, incorporate molecular dynamics (MD) to account for conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.